(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
(3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a 2-chloroethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine, which is a five-membered nitrogen-containing heterocycle.
Chlorination: The pyrrolidine ring is chlorinated to introduce the 2-chloroethyl group. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The introduction of the hydroxyl group at the 3-position can be accomplished through oxidation reactions. Common oxidizing agents include potassium permanganate or osmium tetroxide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the 2-chloroethyl group to an ethyl group using hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmaceuticals.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the 2-chloroethyl and hydroxyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness:
- The presence of both the 2-chloroethyl and hydroxyl groups in (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochloride provides unique reactivity and potential for diverse applications.
- The stereochemistry of the compound (3R) also contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
(3R)-1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWSBTHIMMUGHQ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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